Lavendustin b

Descripción general

Descripción

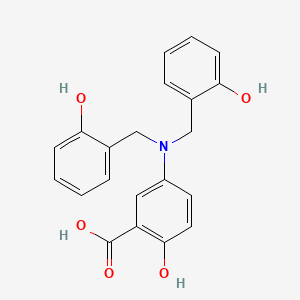

Lavendustin B is a compound that has been identified as an inhibitor of HIV-1 integrase (IN) interaction with its cognate cellular cofactor lens epithelium-derived growth factor (LEDGF/p75). It is also an inhibitor of Tyrosine Kinase and a competitive inhibitor of glucose transporter 1 (Glut1) .

Synthesis Analysis

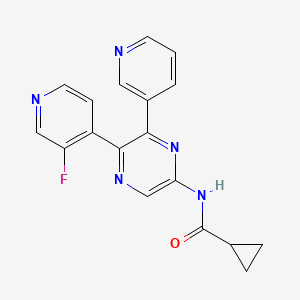

The synthesis of this compound and its analogues has been studied. A series of new analogues was designed and docked into the LEDGF/p75 binding pocket of HIV-1 IN . Six analogues of Lavendustine B, containing the benzylamino-hydroxybenzoic scaffold, were selected for synthesis and structure activity-relationship (SAR) studies .Molecular Structure Analysis

The molecular formula of this compound is C21H19NO5 . Its average mass is 365.379 Da and its monoisotopic mass is 365.126312 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 671.1±55.0 °C at 760 mmHg, and a flash point of 359.7±31.5 °C . It has 6 hydrogen bond acceptors, 4 hydrogen bond donors, and 6 freely rotating bonds .Aplicaciones Científicas De Investigación

Inhibición de la integrasa del VIH-1

Lavendustin B se ha identificado como un inhibidor de la interacción de la integrasa del VIH-1 (IN) con su cofactor celular cognado, el factor de crecimiento derivado del epitelio del cristalino (LEDGF/p75) . Esta interacción es crucial para la replicación del virus VIH-1, y su inhibición podría conducir al desarrollo de nuevos fármacos antirretrovirales .

Desarrollo de Derivados

This compound sirve como compuesto principal para el desarrollo de nuevos análogos. Estos análogos están diseñados y sintetizados para mejorar la potencia inhibitoria contra la integrasa del VIH-1 . Se utilizan enfoques computacionales, incluidas simulaciones de dinámica molecular y análisis de enlaces de hidrógeno, en el proceso de diseño .

Inhibición del transportador de glucosa 1 (Glut1)

This compound es un inhibidor competitivo del transportador de glucosa 1 (Glut1) . Glut1 es responsable del transporte facilitado de glucosa a través de las membranas plasmáticas de las células de los mamíferos. La inhibición de Glut1 puede tener implicaciones en el tratamiento de varias enfermedades, incluido el cáncer, donde a menudo se observa una mayor captación de glucosa .

Inhibición de la tirosina quinasa

This compound es un inhibidor débil de las tirosina quinasas . Las tirosina quinasas juegan un papel clave en la modulación de la señalización de los factores de crecimiento, y su inhibición es una estrategia común en el tratamiento de los cánceres .

Control negativo para los inhibidores de la proteína tirosina quinasa

Debido a su débil actividad inhibitoria contra las tirosina quinasas, this compound se ha utilizado como control negativo para el inhibidor de la proteína tirosina quinasa lavendustin A .

Mecanismo de acción alostérico multimodal

Los análogos de this compound no solo inhiben la unión de IN a LEDGF/p75, sino que también inhiben débilmente la actividad catalítica de IN independiente de LEDGF/p75 . Esto sugiere un mecanismo de acción alostérico multimodal .

Mecanismo De Acción

Target of Action

Lavendustin B is known to interact with several targets. It is an inhibitor of the interaction between HIV-1 integrase and LEDGF/p75 . It also acts as a competitive inhibitor of glucose transporter 1 (Glut1) . Additionally, this compound is a weak inhibitor of tyrosine kinases .

Mode of Action

This compound inhibits the interaction between HIV-1 integrase and its cellular cofactor, LEDGF/p75 . This interaction is crucial for the replication of HIV-1, and its inhibition can potentially disrupt the viral life cycle . As a Glut1 inhibitor, this compound competes with ATP, thereby affecting glucose transport . Its inhibitory action on tyrosine kinases, although weak, can influence various cellular processes, as these enzymes play key roles in signal transduction .

Biochemical Pathways

Given its known targets, it can be inferred that it impacts theHIV-1 replication pathway , glucose metabolism , and signal transduction pathways mediated by tyrosine kinases .

Result of Action

The inhibition of the interaction between HIV-1 integrase and LEDGF/p75 by this compound can potentially disrupt the replication of HIV-1 . Its action as a Glut1 inhibitor can affect glucose transport , thereby influencing cellular metabolism . The inhibition of tyrosine kinases can impact various cellular processes, given the role of these enzymes in signal transduction .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Lavendustin B interacts with several biomolecules, including enzymes and proteins. It acts as an inhibitor of HIV-1 integrase, a key enzyme in the HIV replication cycle, by interacting with its cellular cofactor, LEDGF/p75 . This interaction inhibits the integrase’s ability to insert the viral genome into the host cell’s DNA . This compound also exhibits ATP-competitive inhibition of GLUT1 , a major glucose transporter in mammalian cells, affecting glucose uptake and metabolism .

Cellular Effects

In cellular contexts, this compound has been shown to influence various cellular processes. It inhibits the uptake of methylglucose, deoxyglucose, and dehydroascorbic acid in human erythrocytes in a dose-dependent manner . This suggests that this compound can influence cellular metabolism by modulating glucose transport .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits HIV-1 integrase by binding to the LEDGF/p75 binding pocket of the enzyme . This binding interaction disrupts the enzyme’s ability to interact with LEDGF/p75, thereby inhibiting the integration of the viral genome into the host cell’s DNA .

Temporal Effects in Laboratory Settings

It is known that this compound inhibits the uptake of certain glucose derivatives in human erythrocytes in a dose-dependent manner , suggesting that its effects may vary over time depending on the concentration used.

Metabolic Pathways

This compound is involved in several metabolic pathways due to its inhibitory effects on GLUT1 . By inhibiting GLUT1, this compound can potentially affect the metabolic flux of glucose and the levels of glucose-derived metabolites within the cell .

Subcellular Localization

Given its inhibitory effects on GLUT1 , it is likely that this compound localizes to the cell membrane where GLUT1 is predominantly found

Propiedades

IUPAC Name |

5-[bis[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c23-18-7-3-1-5-14(18)12-22(13-15-6-2-4-8-19(15)24)16-9-10-20(25)17(11-16)21(26)27/h1-11,23-25H,12-13H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYOLBQXFXYMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CC2=CC=CC=C2O)C3=CC(=C(C=C3)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40154854 | |

| Record name | Lavendustin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125697-91-8 | |

| Record name | Lavendustin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lavendustin b | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16760 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lavendustin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lavendustin B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAVENDUSTIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T53EGQ52Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

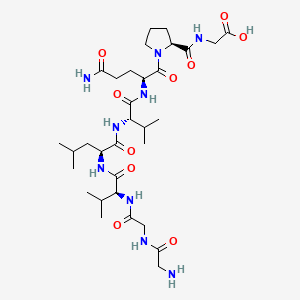

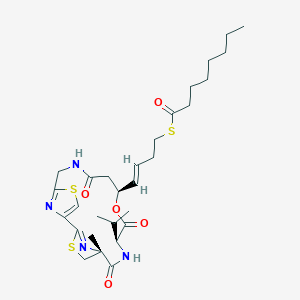

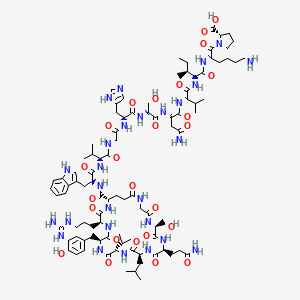

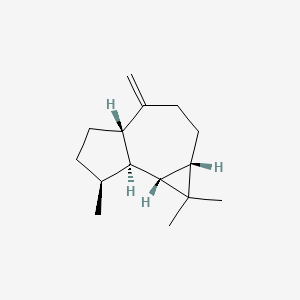

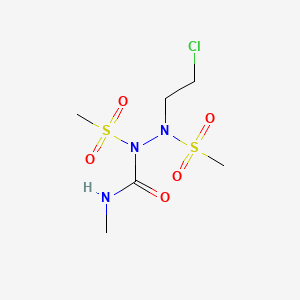

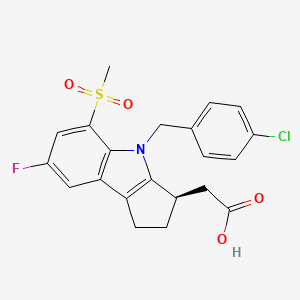

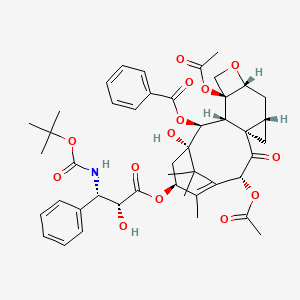

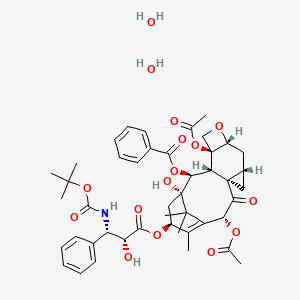

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,3aR,6Z,10Z,11aS)-4-acetyloxy-3,6,10-trimethyl-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1674523.png)